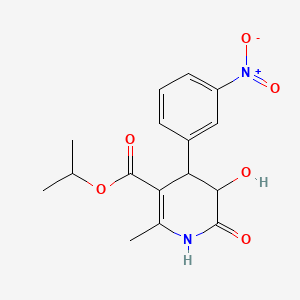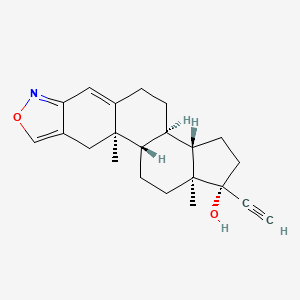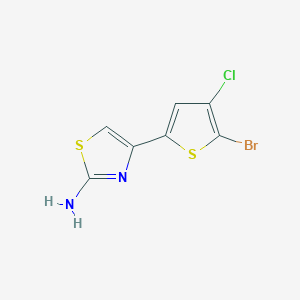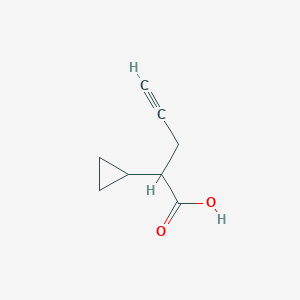
2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its multiple functional groups, including acetate, hydroxy, and glucopyranosiduronic acid moieties, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid typically involves multiple steps, starting from simpler organic molecules. The process often includes acetylation reactions to introduce acetate groups, hydroxylation to add hydroxy groups, and esterification to form the methyl ester. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
化学反应分析
Types of Reactions
2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The acetate groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce derivatives with different functional groups.
科学研究应用
2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
- 2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid
- 2,3,4-Triacetate (3alpha,7alpha)-12,13-Epoxy-7,15-dihydroxy-8-oxotrichothec-9-en
Uniqueness
Compared to similar compounds, 2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid stands out due to its specific arrangement of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
属性
分子式 |
C28H36O15 |
|---|---|
分子量 |
612.6 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H36O15/c1-11-7-16-27(9-29,22(34)17(11)33)26(5)8-15(23(42-16)28(26)10-37-28)41-25-21(40-14(4)32)19(39-13(3)31)18(38-12(2)30)20(43-25)24(35)36-6/h7,15-16,18-23,25,29,34H,8-10H2,1-6H3/t15-,16-,18+,19+,20+,21-,22-,23-,25-,26-,27-,28+/m1/s1 |
InChI 键 |
LEHHICITDYLQPF-VWEPDZHNSA-N |
手性 SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)CO |
规范 SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)



![3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel](/img/structure/B13437301.png)

![3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437309.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B13437316.png)

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one](/img/structure/B13437323.png)



![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
